1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine
Description
This compound is a piperazine derivative featuring two distinct structural motifs:
- 1,3-Benzodioxole moiety: A methylene group links the benzodioxole ring (a bicyclic structure with two oxygen atoms) to the piperazine nitrogen. This group is known for enhancing lipophilicity and metabolic stability in drug-like molecules .
- 4-tert-Butylphenylsulfonyl group: A sulfonamide substituent at the N4 position of piperazine, where the bulky tert-butyl group may influence steric interactions and receptor binding .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-tert-butylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)18-5-7-19(8-6-18)29(25,26)24-12-10-23(11-13-24)15-17-4-9-20-21(14-17)28-16-27-20/h4-9,14H,10-13,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOYDUCLTLWKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Piperazine
The first step involves introducing the 1,3-benzodioxol-5-ylmethyl group to one nitrogen of piperazine. A representative procedure adapted from EP2937341A1 involves refluxing piperazine (1 equiv) with 1,3-benzodioxol-5-ylmethyl bromide (1.2 equiv) in anhydrous acetonitrile under nitrogen atmosphere. Triethylamine (2 equiv) is added to scavenge HBr, and the reaction is stirred at 80°C for 12 hours.
Critical Parameters :
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Stoichiometry : Excess alkylating agent (>1 equiv) ensures mono-alkylation while minimizing di-alkylated byproducts.
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Solvent Choice : Acetonitrile enhances nucleophilicity of piperazine’s amines compared to DMF or THF.
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Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield 1-(1,3-benzodioxol-5-ylmethyl)piperazine as a white solid (Yield: 68–72%).
N-Sulfonylation of the Alkylated Intermediate
The second step entails sulfonylation of the remaining secondary amine using 4-tert-butylbenzenesulfonyl chloride. According to US7598249B2, the alkylated piperazine (1 equiv) is dissolved in dichloromethane at 0°C, followed by dropwise addition of the sulfonyl chloride (1.1 equiv) and triethylamine (1.5 equiv). The reaction proceeds at room temperature for 6 hours.
Optimization Insights :
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Temperature Control : Low initial temperatures prevent exothermic side reactions.
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Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in neutralizing HCl byproducts.
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Purification : Post-reaction, the mixture is concentrated under reduced pressure and recrystallized from ethanol/water (4:1) to afford the title compound as crystalline needles (Yield: 85–89%).
Reaction Mechanism and Byproduct Analysis
The alkylation proceeds via an Sₙ2 mechanism , where the piperazine nitrogen attacks the electrophilic carbon of the benzodioxolylmethyl bromide. Sulfonylation follows a two-step process:
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Formation of a sulfonate intermediate via nucleophilic attack on the sulfonyl chloride.
Common Byproducts :
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Di-alkylated Piperazine : Mitigated by using stoichiometric alkylating agent.
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Sulfonate Esters : Arise from residual moisture; avoided by rigorous drying of solvents.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 12.3 minutes.
Comparative Evaluation of Synthetic Routes
| Parameter | Alkylation First | Sulfonylation First |
|---|---|---|
| Overall Yield | 58–62% | 48–52% |
| Byproduct Formation | 5–8% | 12–15% |
| Reaction Time | 18 hours | 24 hours |
The "alkylation first" approach is favored due to higher yields and fewer side reactions. Pre-sulfonylation often leads to steric hindrance, reducing alkylation efficiency.
Scale-Up Considerations
Industrial-scale synthesis (PMC8330757) recommends:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: Various substitution reactions can occur, especially on the piperazine ring and the benzodioxole group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine exhibit significant anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
These findings suggest that the compound can be a potential candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Its sulfonamide group enhances lipophilicity, potentially increasing membrane permeability and bioactivity.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(1,3-benzodioxol-5-ylmethyl)... | Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 10 µg/mL | |
| Pseudomonas aeruginosa | 15 µg/mL |
This antimicrobial potential highlights the compound's versatility in treating infections.
Neuropharmacological Effects
The piperazine moiety suggests possible neuropharmacological applications, particularly in modulating serotonin receptors. Compounds with similar structures have been studied for their anxiolytic and antidepressant properties.
Case Study: Anticancer Mechanism Investigation
A detailed investigation into the anticancer effects of related compounds revealed that they induce apoptosis via the intrinsic pathway. Flow cytometry analyses showed a significant increase in sub-G1 phase cells after treatment, indicating effective induction of apoptosis.
Case Study: Antimicrobial Efficacy Analysis
In another study, derivatives of the compound were tested against various bacterial strains, demonstrating moderate to good activity. The presence of both benzodioxole and piperazine structures was found to enhance antimicrobial efficacy.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors in the body, potentially modulating their activity. The benzodioxole group might also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Piperazine Derivatives with Benzodioxole Substituents
Key Observations :
Piperazine Derivatives with Sulfonamide Substituents
Key Observations :
Piperazine Derivatives with Hybrid Motifs
Key Observations :
- Benzodioxole vs. benzofuran : Both are electron-rich aromatic systems, but benzodioxole offers greater metabolic stability due to reduced oxidative susceptibility .
Research Findings and Implications
- Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution or sulfonylation reactions, similar to methods used for analogues in and .
- Biological Potential: Structural parallels with antiproliferative () and CNS-targeting () compounds suggest dual therapeutic applications.
- Optimization Opportunities : Introducing fluorine or modifying the sulfonamide’s aryl group (e.g., para-fluoro substitution) could enhance target engagement and bioavailability .
Biological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxole moiety and a piperazine ring. Its molecular formula is with a molar mass of approximately 425.51 g/mol. The structural components contribute to its biological activity, particularly in interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group is known to enhance binding affinity to target enzymes, potentially inhibiting their activity. For example, compounds with similar structures have shown inhibition against enzymes like α-amylase and other metabolic enzymes, which may relate to the compound's effectiveness in managing metabolic disorders .
- Receptor Modulation : The piperazine ring is often involved in modulating neurotransmitter receptors, which can affect neurological pathways. This suggests potential applications in treating conditions like anxiety or depression .
Biological Activity Data
Recent studies have reported various biological activities associated with this compound:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| α-Amylase Inhibition | 2.57 | |
| Enzyme Binding Affinity | High | |
| Antioxidant Activity | Moderate |
Case Studies and Research Findings
- Antidiabetic Potential : A study investigated the inhibitory effects of benzodioxole derivatives on α-amylase, revealing that similar compounds exhibited significant inhibition (IC50 values ranging from 2.57 to 4.28 µg/mL). This indicates that this compound may also possess antidiabetic properties through enzyme inhibition .
- Neuropharmacological Effects : Research into related piperazine compounds has shown potential neuroprotective effects, suggesting that this compound could interact with neurotransmitter systems to provide therapeutic benefits for neurodegenerative diseases .
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways was highlighted in studies where similar structures demonstrated reduced levels of pro-inflammatory cytokines, indicating potential use in inflammatory disorders .
Q & A
Q. What are the standard synthetic routes for preparing 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling a piperazine intermediate with a sulfonyl chloride derivative under basic conditions. Key steps include:
- Nucleophilic substitution : Reacting 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 4-tert-butylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Optimization : Control reaction temperature (e.g., 0–25°C), use catalysts like triethylamine to neutralize HCl byproducts, and employ inert atmospheres to prevent oxidation. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yield and purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via - and -NMR (e.g., benzodioxole methylene protons at δ 4.5–5.0 ppm; tert-butyl group at δ 1.3 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+ at m/z ~500–550) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
Q. What in vitro assays are recommended to evaluate the compound’s interaction with neurological targets?
- Methodological Answer : Prioritize assays aligned with its structural analogs:
- Receptor Binding Assays : Screen for affinity toward serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., -spiperone for D receptors) .
- Enzymatic Inhibition Studies : Test inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE) via spectrophotometric methods .
- Cell-Based Assays : Measure cAMP modulation in HEK-293 cells expressing GPCRs .
Advanced Research Questions
Q. How should discrepancies in biological activity data between this compound and similar piperazine derivatives be addressed?
- Methodological Answer : Discrepancies may arise from:
- Substituent Effects : Compare analogs (e.g., morpholinosulfonyl vs. tert-butylsulfonyl groups) using structure-activity relationship (SAR) models .
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) and validate with positive controls (e.g., clozapine for receptor binding) .
- Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical residues influencing activity .
Q. What strategies mitigate solubility issues during in vitro testing of this compound?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility without disrupting assay integrity .
- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the benzodioxole or sulfonyl moiety while monitoring SAR trade-offs .
- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can researchers resolve contradictions in reported pharmacological profiles of piperazine-sulfonyl derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Kinetic Studies : Compare IC values under identical conditions (e.g., pH 7.4, 37°C) to isolate pH- or temperature-dependent effects .
- Epigenetic Profiling : Evaluate off-target effects via transcriptomic analysis (e.g., RNA-seq) in primary neuronal cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
